

# molecular weight of Isopropyl 2-hydroxy-4-methylpentanoate

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## Compound of Interest

Compound Name: Isopropyl 2-hydroxy-4-methylpentanoate

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## Technical Guide: Isopropyl 2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Isopropyl 2-hydroxy-4-methylpentanoate** is an ester derivative of leucine, an essential amino acid. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Fischer esterification, and expected analytical characterization data. Due to the limited availability of experimental data for this specific ester in public literature, this guide incorporates data from closely related analogs, namely the methyl and ethyl esters, to provide valuable context for researchers. All data derived from analogs is clearly indicated.

## Chemical and Physical Properties

The fundamental properties of **Isopropyl 2-hydroxy-4-methylpentanoate** are summarized below. Where experimental data is unavailable for the isopropyl ester, estimated values or data from analogous compounds are provided for reference.

Property	Value	Source
Molecular Weight	174.24 g/mol	<a href="#">[1]</a>
Molecular Formula	C9H18O3	<a href="#">[1]</a>
CAS Number	156276-25-4	<a href="#">[1]</a>
Boiling Point	185-186 °C (for ethyl ester)	<a href="#">[2]</a>
Density	0.951-0.957 g/cm <sup>3</sup> (for methyl ester)	<a href="#">[3]</a>
Refractive Index	1.425-1.435 (for methyl ester)	<a href="#">[3]</a>
Solubility	Slightly soluble in water; soluble in fats (for methyl ester)	<a href="#">[3]</a>

## Synthesis of Isopropyl 2-hydroxy-4-methylpentanoate

The synthesis of **Isopropyl 2-hydroxy-4-methylpentanoate** is typically achieved through the Fischer esterification of 2-hydroxy-4-methylpentanoic acid with isopropanol, using a strong acid catalyst.

## Experimental Protocol: Fischer Esterification

This protocol outlines the laboratory-scale synthesis of **Isopropyl 2-hydroxy-4-methylpentanoate**.

### Materials:

- 2-hydroxy-4-methylpentanoic acid
- Anhydrous isopropanol
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH)
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated aqueous solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- Deionized water

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- pH paper or pH meter

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methylpentanoic acid in an excess of anhydrous isopropanol (typically 5-10 molar equivalents).
- Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the solution.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for 2-4 hours.[1][4][5]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

- Solvent Removal: Remove the excess isopropanol using a rotary evaporator.
- Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Neutralization: Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[\[1\]](#)
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Isopropyl 2-hydroxy-4-methylpentanoate**. Further purification can be achieved by vacuum distillation.

## Analytical Characterization

The following tables summarize the expected spectroscopic data for **Isopropyl 2-hydroxy-4-methylpentanoate**, based on predictions and analysis of similar compounds.

### Predicted $^1\text{H}$ NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.0	septet	1H	-OCH(CH <sub>3</sub> ) <sub>2</sub>
~4.1	triplet	1H	-CH(OH)-
~1.8	multiplet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~1.6	multiplet	2H	-CH <sub>2</sub> -
~1.2	doublet	6H	-OCH(CH <sub>3</sub> ) <sub>2</sub>
~0.9	doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

### Predicted $^{13}\text{C}$ NMR Data

Chemical Shift (ppm)	Assignment
~175	C=O
~70	-CH(OH)-
~68	-OCH(CH <sub>3</sub> ) <sub>2</sub>
~43	-CH <sub>2</sub> -
~25	-CH(CH <sub>3</sub> ) <sub>2</sub>
~23	-CH(CH <sub>3</sub> ) <sub>2</sub>
~22	-OCH(CH <sub>3</sub> ) <sub>2</sub>

## Expected IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group
3500-3200 (broad)	O-H stretch
2960-2870	C-H stretch (alkane)
1735-1750	C=O stretch (ester)
1250-1000	C-O stretch

## Expected Mass Spectrometry Data

m/z	Interpretation
174	[M] <sup>+</sup> (Molecular ion)
159	[M - CH <sub>3</sub> ] <sup>+</sup>
131	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
115	[M - COOCH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
87	[CH(OH)COOCH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>

## Workflow and Pathway Diagrams

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **Isopropyl 2-hydroxy-4-methylpentanoate** via Fischer esterification.



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### Fischer Esterification Workflow

As of the current literature review, no specific biological signaling pathways involving **Isopropyl 2-hydroxy-4-methylpentanoate** have been elucidated. Research in this area may provide valuable insights into its potential pharmacological activities.

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- To cite this document: BenchChem. [molecular weight of Isopropyl 2-hydroxy-4-methylpentanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125341#molecular-weight-of-isopropyl-2-hydroxy-4-methylpentanoate]

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